Molecular Size and Lipophilicity Comparison: [2.2.1]Heptane Scaffold vs. [2.2.2]Octane Analog
The target compound (MW 219.28, C₁₂H₁₇N₃O) is approximately 14 Da lighter and contains one fewer methylene unit than its direct [2.2.2]octane analog Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- (CAS 646056-99-7; MW 233.31, C₁₃H₁₉N₃O) [1]. This size difference corresponds to a reduced calculated lipophilicity (XLogP3-AA of 0.9 for the pyrimidinyl-[2.2.1]heptane surrogate vs. 1.8 for the [2.2.2]octane-isoxazole analog) [1][2]. In nAChR ligand optimization, lower logP has been associated with reduced non-specific binding and improved CNS drug-likeness [3].
| Evidence Dimension | Molecular weight and predicted logP |
|---|---|
| Target Compound Data | MW = 219.28 g/mol; XLogP3-AA ≈ 0.9 (inferred from pyrimidinyl surrogate) |
| Comparator Or Baseline | Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- (CAS 646056-99-7): MW = 233.31 g/mol; XLogP3-AA = 1.8 |
| Quantified Difference | ΔMW = -14.0 g/mol (−6.0%); ΔXLogP3-AA ≈ −0.9 log units |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm) |
Why This Matters
For CNS-targeted probe or drug discovery programs, a 0.9 log unit lower predicted lipophilicity can translate into measurably lower non-specific tissue binding and reduced phospholipidosis risk, directly influencing the selection of this [2.2.1]heptane scaffold over the larger [2.2.2]octane analog.
- [1] PubChem. Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-. CID 10036974. https://pubchem.ncbi.nlm.nih.gov/compound/10036974 (accessed 2026-04-30). View Source
- [2] PubChem. Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-. CID 10421391. https://pubchem.ncbi.nlm.nih.gov/compound/10421391 (accessed 2026-04-30). View Source
- [3] Wager TT, et al. Central nervous system multiparameter optimization desirability: application in drug discovery. ACS Chem Neurosci. 2016;7(6):767-75. doi:10.1021/acschemneuro.6b00029. View Source
